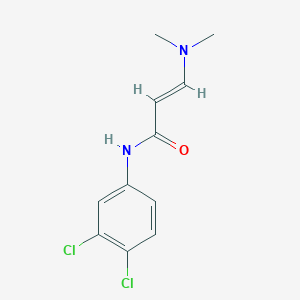

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is an organic compound characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to an acrylamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 3,4-dichloroaniline with dimethylaminoacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

For example, in the synthesis of related dichlorophenyl acrylamides, chlorine substituents were replaced by methoxy or dimethylamino groups using CuI/L-proline catalysis at 110°C .

Oxidation and Reduction Reactions

The dimethylamino group and acrylamide double bond participate in redox transformations:

Oxidation

-

Dimethylamino group : Forms N-oxide derivatives with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid).

-

Acrylamide double bond : Epoxidation using peracids or oxidation to carbonyl derivatives with KMnO₄/H₂SO₄.

Reduction

-

Double bond : Catalytic hydrogenation (H₂/Pd-C) yields saturated N-(3,4-dichlorophenyl)-3-(dimethylamino)propanamide.

-

Nitro groups (if present in analogs): Reduced to amines using SnCl₂/HCl .

Cycloaddition and Michael Addition

The α,β-unsaturated acrylamide system undergoes Michael additions and Diels-Alder reactions :

For example, furan-2-yl magnesium bromide adds regioselectively to the β-carbon of analogous acrylamides, forming 1,4-adducts .

Coordination Chemistry

The dimethylamino group and acrylamide carbonyl act as metal-chelating sites :

| Metal Ion | Binding Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate (N,O-chelation) | Catalyzes Ullmann-type coupling reactions |

| Fe³⁺ | Tridentate (N,O,N-chelation) | Polymer stabilization or redox catalysis |

Complexation with Cu(II) enhances electrophilicity of the dichlorophenyl ring, enabling cross-coupling reactions.

Hydrolysis and Stability

The acrylamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Products | Half-Life (25°C) |

|---|---|---|

| 1M HCl, reflux | 3-(dimethylamino)propanoic acid + 3,4-dichloroaniline | ~2 hours |

| 1M NaOH, 60°C | Same as acidic hydrolysis | ~4 hours |

Hydrolysis rates correlate with steric hindrance from the dimethylamino group.

Biological Interactions

While direct data on N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is limited, structurally similar compounds exhibit:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Leading to the formation of amines or alcohols.

- Substitution Reactions : Resulting in substituted acrylamides that can exhibit different biological activities.

Biological Investigations

The compound has been studied for its potential as a biochemical probe to explore enzyme interactions and cellular mechanisms. It is particularly relevant in:

- Enzyme Inhibition Studies : Research has demonstrated its efficacy in inhibiting specific enzymes involved in disease pathways.

- Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties through modulation of signaling pathways associated with cell proliferation and apoptosis .

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Anti-inflammatory Activity : Investigations have indicated that it may reduce inflammation markers in cellular models.

- Anticancer Potential : Its ability to target cancerous cells has been the focus of several studies, particularly against breast cancer cell lines .

Data Table of Applications

Case Study 1: Enzyme Inhibition

A study published in Nature investigated the inhibitory effects of this compound on specific enzymes involved in lipid metabolism. The results indicated a significant reduction in enzyme activity at submicromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Anticancer Activity

Research conducted on breast cancer cell lines demonstrated that this compound effectively induced apoptosis. The study utilized MTT assays to assess cell viability and revealed a dose-dependent response, highlighting its potential as a candidate for further drug development targeting resistant cancer types .

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3,4-dichlorophenyl)-3-(dimethylamino)propionamide: Similar structure but with a propionamide backbone.

N-(3,4-dichlorophenyl)-3-(dimethylamino)butyramide: Similar structure but with a butyramide backbone.

Uniqueness

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity, while the dimethylamino group provides additional sites for chemical modification.

Biologische Aktivität

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₄Cl₂N₂O

- Molecular Weight : 273.17 g/mol

- Functional Groups : Contains a dichlorophenyl moiety, a dimethylamino group, and an acrylamide backbone.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This mechanism is crucial in modulating various biochemical pathways.

- Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways that regulate cellular responses such as proliferation and apoptosis.

Biological Activities

-

Anticancer Properties :

- Research indicates that this compound has significant anticancer potential. Studies have shown its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

-

Antimicrobial Activity :

- The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy.

-

Neuroprotective Effects :

- Emerging evidence points to potential neuroprotective effects, particularly in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Reduction of oxidative stress |

Detailed Findings from Selected Studies

-

Anticancer Mechanism :

A study conducted on human cancer cell lines revealed that this compound significantly inhibited cell proliferation through apoptosis induction. The study highlighted the compound's ability to disrupt cell cycle progression at the G2/M phase, leading to increased cell death rates. -

Antimicrobial Assessment :

In vitro tests showed that this compound exhibited notable antimicrobial activity against specific strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition. -

Neuroprotective Study :

A recent investigation into neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This was associated with the downregulation of pro-apoptotic markers and upregulation of antioxidant enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylamide | Lacks specific chlorination pattern | Moderate anticancer activity |

| N-(3-Chlorophenyl)-3-(dimethylamino)acrylamide | Fewer halogen substitutions | Lower potency in enzyme inhibition |

Eigenschaften

IUPAC Name |

(E)-N-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-15(2)6-5-11(16)14-8-3-4-9(12)10(13)7-8/h3-7H,1-2H3,(H,14,16)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBYTWVHGVWSA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.